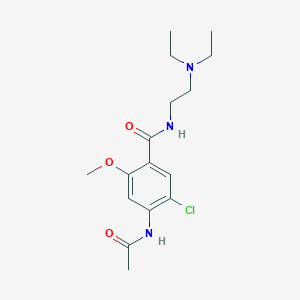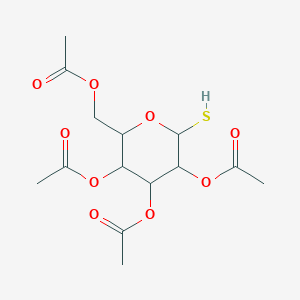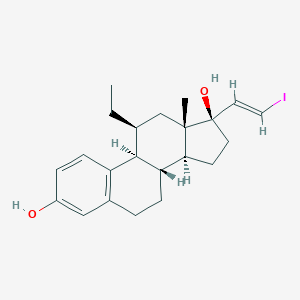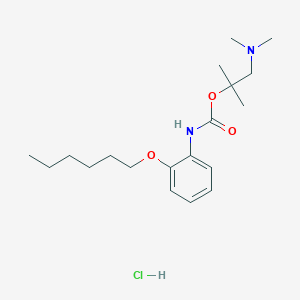
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMHP or 3-(1,3-benzodioxol-5-yl)-N,N-dimethylpropan-1-amine. DMHP is a psychoactive compound that belongs to the class of amphetamines.
作用机制
DMHP acts by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in an increase in the activation of postsynaptic receptors, leading to the characteristic behavioral effects of DMHP.
生化和生理效应
DMHP has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the levels of stress hormones such as cortisol and adrenaline. DMHP has been shown to cause neurotoxicity in animals, leading to the degeneration of dopaminergic neurons in the brain.
实验室实验的优点和局限性
DMHP has several advantages as a tool for scientific research. It is a potent and selective psychostimulant that induces well-defined behavioral effects in animals. It is also relatively easy to synthesize and has a high purity and yield. However, DMHP has several limitations. It is a controlled substance and can only be used in licensed facilities. It is also highly toxic and can cause severe health effects if not handled properly.
未来方向
DMHP has several potential future directions for scientific research. It could be used to investigate the role of dopamine and norepinephrine in the development of drug addiction and withdrawal. It could also be used to study the effects of psychostimulants on cognitive function and memory. Additionally, DMHP could be used as a tool to develop new treatments for psychiatric disorders such as attention deficit hyperactivity disorder and depression.
Conclusion
DMHP is a potent psychostimulant that has gained significant attention in scientific research. It has been widely used to study the central nervous system and the effects of amphetamines on the brain. DMHP acts by increasing the release of dopamine and norepinephrine in the brain, leading to well-defined behavioral effects in animals. It has several advantages as a tool for scientific research, including its potency and selectivity. However, it also has several limitations, including its toxicity and controlled substance status. DMHP has several potential future directions for scientific research, including the development of new treatments for psychiatric disorders.
合成方法
DMHP is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with dimethylamine and isopropyl alcohol. The reaction mixture is then treated with hydrochloric acid to yield DMHP as a monohydrochloride salt. This synthesis method has been optimized to produce DMHP with high purity and yield.
科学研究应用
DMHP has been widely used in scientific research as a tool to study the central nervous system. It acts as a potent psychostimulant that induces hyperactivity, stereotypy, and increased locomotor activity in animals. DMHP has been used to study the effects of amphetamines on the brain, including the release of dopamine and norepinephrine. It has also been used to investigate the role of the serotoninergic system in drug abuse and addiction.
属性
CAS 编号 |
142682-44-8 |
|---|---|
产品名称 |
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride |
分子式 |
C19H33ClN2O3 |
分子量 |
372.9 g/mol |
IUPAC 名称 |
[1-(dimethylamino)-2-methylpropan-2-yl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-6-7-8-11-14-23-17-13-10-9-12-16(17)20-18(22)24-19(2,3)15-21(4)5;/h9-10,12-13H,6-8,11,14-15H2,1-5H3,(H,20,22);1H |
InChI 键 |
GVLFIASKRRQVAP-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
规范 SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
其他 CAS 编号 |
142682-44-8 |
同义词 |
(1-dimethylamino-2-methyl-propan-2-yl) N-(2-hexoxyphenyl)carbamate hyd rochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



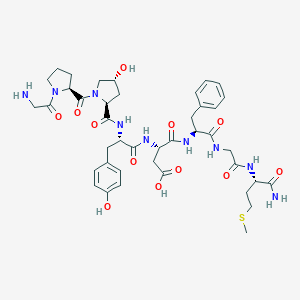
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
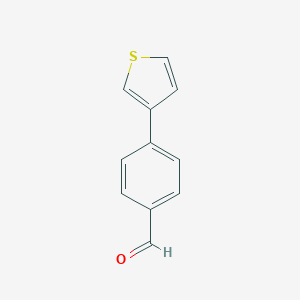
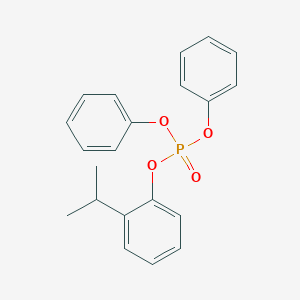
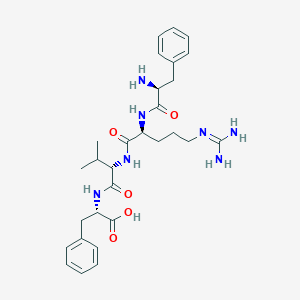
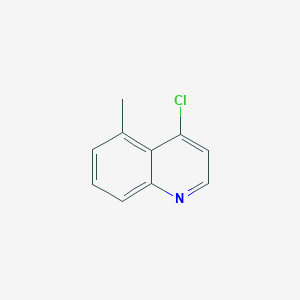
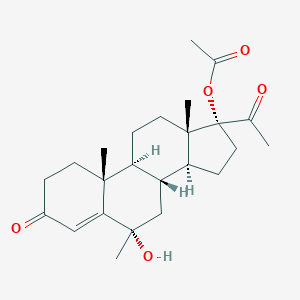
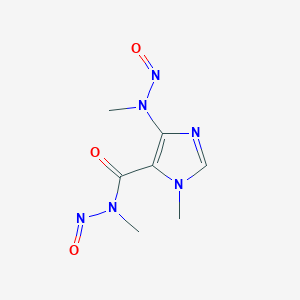
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
